![molecular formula C20H23ClN2O2 B6451875 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 2640975-01-3](/img/structure/B6451875.png)
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one
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Overview
Description
This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds. It also contains a pyridine ring, which is a basic aromatic heterocycle often found in drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring and a pyridine ring, along with various other groups attached. These rings are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyridine ring, for example, can participate in various reactions such as substitution, reduction, and complexation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the specific substituents attached to these rings, and the overall size and shape of the molecule .Scientific Research Applications
Cardiovascular Research: PCSK9 Inhibition
PF-06815345: has demonstrated promise as a liver-targeted prodrug. Upon conversion by liver carboxyesterase (CES1), it yields an active zwitterionic drug. This active form selectively inhibits the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 plays a crucial role in regulating low-density lipoprotein (LDL) cholesterol levels. By inhibiting PCSK9, PF-06815345 may contribute to the management of hypercholesterolemia and cardiovascular diseases .
Chemical Biology: Probing Enzyme Function
Researchers are employing PF-06815345 as a chemical probe to investigate enzyme function. Its unique structure allows selective binding to specific targets, aiding in the characterization of enzymes involved in lipid metabolism, inflammation, or other cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-3-2-4-17(11-15)12-20(24)23-9-6-16(7-10-23)14-25-19-5-8-22-13-18(19)21/h2-5,8,11,13,16H,6-7,9-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFJRYRAHZZJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one |
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